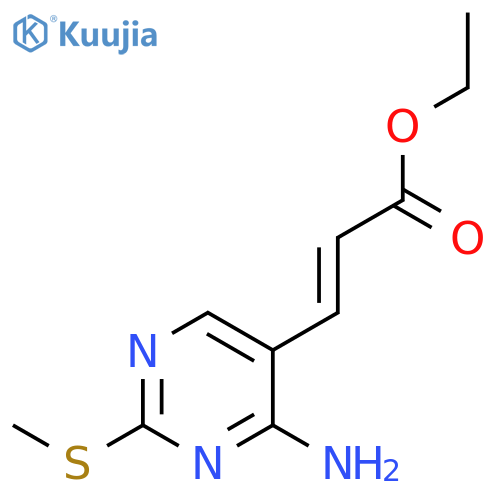

Cas no 211244-80-3 (Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

- (E)-ETHYL 3-(4-AMINO-2-(METHYLTHIO)-PYRIMIDIN-5-YL)ACRYLATE

- (E)-ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

- AK118785

- ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate

- Ethyl 3-(4-Amino-2-methanesulfanyl-pyrimidin-5-yl)acrylate

- FT-0686191

- QC-751

- ethyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate

- ethyl (E)-3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

- 211244-80-3

- SCHEMBL10192546

- 2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester

- DTXSID80442808

- 1908455-64-0

- Ethyl3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

- DB-141728

-

- インチ: InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+

- InChIKey: MTNLADVXCOTFLC-SNAWJCMRSA-N

- SMILES: CCOC(=O)C=CC1=CN=C(N=C1N)SC

計算された属性

- 精确分子量: 239.07299

- 同位素质量: 239.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 260

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 103Ų

じっけんとくせい

- PSA: 78.1

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1235378-100mg |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 96% | 100mg |

$170 | 2024-06-07 | |

| A2B Chem LLC | AB20617-100mg |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 97% | 100mg |

$120.00 | 2024-04-20 | |

| 1PlusChem | 1P002LOP-250mg |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 96% | 250mg |

$192.00 | 2023-12-19 | |

| 1PlusChem | 1P002LOP-1g |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 96% | 1g |

$363.00 | 2023-12-19 | |

| Aaron | AR002LX1-500mg |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 96% | 500mg |

$281.00 | 2023-12-14 | |

| A2B Chem LLC | AB20617-2g |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 97% | 2g |

$710.00 | 2024-04-20 | |

| A2B Chem LLC | AB20617-3mg |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 97 | 3mg |

$105.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1235378-2g |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 96% | 2g |

$1085 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1235378-1g |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 96% | 1g |

$620 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1235378-5g |

2-Propenoic acid, 3-[4-amino-2-(methylthio)-5-pyrimidinyl]-, ethyl ester |

211244-80-3 | 96% | 5g |

$1860 | 2025-02-28 |

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylateに関する追加情報

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate (CAS No. 211244-80-3): A Comprehensive Overview

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate (CAS No. 211244-80-3) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This acrylate derivative, characterized by its pyrimidine core and reactive ester group, serves as a versatile intermediate in the synthesis of various biologically active molecules.

The compound's molecular structure, featuring a pyrimidine ring substituted with an amino group at the 4-position and a methylthio group at the 2-position, makes it an intriguing candidate for further exploration in drug discovery. The presence of both electron-donating and electron-withdrawing groups within the same aromatic system enhances its reactivity, enabling diverse chemical transformations that are crucial for medicinal chemistry applications.

In recent years, Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been extensively studied for its potential in developing novel therapeutic agents. Its ability to undergo nucleophilic addition reactions with various nucleophiles has opened up avenues for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies. These properties make it particularly valuable in the context of oncology research, where precise molecular interactions are essential for effective treatment.

One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors targeting specific enzymes involved in cancer pathways. The pyrimidine moiety, known for its ability to interact with biological targets such as kinases and transcription factors, provides a scaffold that can be modified to enhance binding affinity and selectivity. This has led to several preclinical studies exploring its efficacy in inhibiting tumor growth and metastasis.

The synthesis of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate involves a multi-step process that requires careful optimization to ensure high yields and purity. The reaction sequence typically begins with the condensation of ethyl acrylate with a suitable pyrimidine derivative under controlled conditions. Subsequent functionalization steps introduce the amino and methylthio groups at the appropriate positions on the pyrimidine ring.

Recent advancements in synthetic methodologies have improved the efficiency of these reactions, making it possible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing desired substituents with high precision. These improvements not only enhance the accessibility of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate but also pave the way for more complex derivatives with tailored biological activities.

The pharmacological potential of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate extends beyond oncology. Researchers have also investigated its effects on inflammatory pathways and infectious diseases, demonstrating its versatility as a pharmacophore. The compound's ability to modulate enzyme activity has led to promising results in preclinical models, suggesting its utility in treating a range of conditions beyond cancer.

In conclusion, Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate (CAS No. 211244-80-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of the most pressing challenges in medicine today.

211244-80-3 (Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate) Related Products

- 2172206-46-9(5-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)furan-2-carboxylic acid)

- 65473-89-4(OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-)

- 1805499-71-1(Ethyl 3-chloro-5-(difluoromethoxy)benzoate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)

- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)

- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)

- 2171907-48-3(4-4,4-difluoro-1-(hydroxymethyl)cyclohexylpiperidin-4-ol)

- 2097867-01-9(2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)

- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)